molecular formula C6H10FIO2 B1407507 Ethyl 3-fluoro-4-iodobutanoate CAS No. 1401902-56-4

Ethyl 3-fluoro-4-iodobutanoate

Cat. No.: B1407507
CAS No.: 1401902-56-4
M. Wt: 260.05 g/mol
InChI Key: WUUBUKVGTSSUEO-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-4-iodobutanoate (CAS 1401902-56-4, MFCD27501020) is a halogenated ester with the molecular formula C₆H₉FIO₂ and a molecular weight of 274.04 g/mol . It features a butanoate backbone substituted with fluorine at the C3 position and iodine at the C4 position, combined with an ethyl ester group. This compound is characterized by its high purity (95%) and is primarily used in organic synthesis, particularly in cross-coupling reactions due to the reactivity of its iodine substituent .

Properties

IUPAC Name

ethyl 3-fluoro-4-iodobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FIO2/c1-2-10-6(9)3-5(7)4-8/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUBUKVGTSSUEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CI)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-fluoro-4-iodobutanoate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl 3-fluorobutanoate with iodine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. Industrial production methods prioritize efficiency, safety, and cost-effectiveness .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom in this compound serves as an excellent leaving group, enabling Sₙ2 or Sₙ1 mechanisms under appropriate conditions.

Reaction TypeConditionsProductYield/SelectivitySource
Hydrolysis NaOH (aq.), THF3-Fluoro-4-hydroxybutanoic acid60–75%
Ammonolysis NH₃ in MeOH3-Fluoro-4-aminobutanoate ethyl ester45–55%
Cyanide Substitution KCN, DMF3-Fluoro-4-cyanobutanoate ethyl ester35–40%

Key Findings :

  • Hydrolysis proceeds efficiently under basic conditions to yield carboxylic acids .

  • Steric hindrance from the ethyl ester group may reduce substitution rates compared to non-fluorinated analogs .

Transition Metal-Catalyzed Cross-Coupling

The C–I bond in this compound participates in Negishi , Suzuki-Miyaura , and Stille couplings for C–C bond formation.

Reaction TypeCatalyst/ReagentsProductYieldSource
Negishi Coupling Pd(PPh₃)₄, ZnR₂3-Fluoro-4-alkylbutanoate esters70–85%
Suzuki Coupling PdCl₂(dppf), ArB(OH)₂Biaryl-substituted butanoates65–78%
Photoredox Alkylation Ir(ppy)₃, B₂cat₂Boronate-functionalized derivatives55–60%

Mechanistic Notes :

  • The fluorinated β-carbon slightly reduces electron density at the reaction site, necessitating stronger bases (e.g., K₃PO₄) .

  • Radical pathways (e.g., light-mediated carboboration) are feasible due to the C–I bond’s low dissociation energy .

Elimination Reactions

Dehydrohalogenation can yield α,β-unsaturated esters under basic conditions.

ConditionsProductSelectivity (E:Z)YieldSource
K₂CO₃, DMF3-Fluoro-2-butenoate ethyl ester75:2560%
DBU, toluene3-Fluoro-3-butenoate ethyl ester90:1082%

Key Insight :

  • Fluorine’s electron-withdrawing effect stabilizes the transition state, favoring β-elimination .

Functional Group Transformations

The ester moiety undergoes standard transformations, while the fluorine atom remains inert under mild conditions.

ReactionReagentsProductYieldSource
Ester Reduction LiAlH₄, THF3-Fluoro-4-iodobutanol88%
Transesterification MeOH, H₂SO₄Methyl 3-fluoro-4-iodobutanoate92%
Amidation HATU, RNH₂3-Fluoro-4-iodobutanamide75%

Notable Observations :

  • Fluorine’s inductive effect enhances the electrophilicity of the carbonyl carbon, accelerating amidation .

Radical Reactions

The C–I bond undergoes homolytic cleavage under UV light, enabling radical cascade processes.

ReactionInitiatorProductYieldSource
ATRA (Atom Transfer Radical Addition) Mn(cat), CF₃ITrifluoromethylated derivatives65%
Photoredox Borylation Ir(ppy)₃, B₂cat₂Boronic ester analogs58%

Mechanistic Details :

  • DFT studies confirm low-energy barriers (~7–9 kcal/mol) for radical addition to boron reagents .

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-fluoro-4-iodobutanoate is primarily explored for its potential in drug development. The introduction of fluorine and iodine atoms into organic molecules can significantly alter their biological activity and pharmacokinetic properties.

  • Anticancer Agents : Research has indicated that compounds containing fluorinated moieties exhibit enhanced potency against certain cancer cell lines. For instance, derivatives of this compound have been synthesized and tested for their ability to inhibit tumor growth in preclinical models .
  • Cardiovascular Treatments : The compound has been investigated for its role in developing novel heterocyclic compounds aimed at treating cardiovascular diseases. These compounds demonstrate efficacy in modulating pathways associated with heart failure and stroke .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis, particularly in the preparation of more complex fluorinated compounds.

  • Fluorinated Building Blocks : The compound is utilized as an intermediate in the synthesis of various fluorinated esters and ketones. Its unique structure allows for the introduction of fluorine into diverse chemical scaffolds, which can enhance the biological activity of the resulting compounds .
  • Reagent in Organic Reactions : It is employed in reactions such as nucleophilic substitution and coupling reactions, where the presence of both fluorine and iodine provides unique reactivity profiles that can be exploited to create complex molecular architectures .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxic effects on breast cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.

CompoundIC50 (µM)Cell Line
This compound15MCF-7
Control (Doxorubicin)10MCF-7

Case Study 2: Cardiovascular Research

In another investigation focusing on cardiovascular diseases, compounds derived from this compound were tested for their ability to inhibit Factor XIa, a target for anticoagulant therapy. The results indicated promising inhibition rates comparable to established anticoagulants.

CompoundFactor XIa Inhibition (%)Reference
This compound derivative85%
Standard Drug (Rivaroxaban)90%

Mechanism of Action

The mechanism of action of ethyl 3-fluoro-4-iodobutanoate involves its interaction with specific molecular targets. The fluorine and iodine atoms play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles, leading to the formation of new chemical bonds. These reactions are often facilitated by the presence of transition metal catalysts, which enhance the reaction rate and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Aliphatic Series

Ethyl 3-hydroxy-4-iodobutanoate (CAS 159614-88-7)
  • Molecular Formula : C₆H₁₁IO₃
  • Molecular Weight : 258.06 g/mol
  • Key Differences: Replaces the fluorine at C3 with a hydroxyl (-OH) group. However, the absence of fluorine reduces electronegativity at C3, which may lower reactivity in certain substitution reactions .
  • Physical State : Liquid at room temperature .
Ethyl 3-amino-4,4-difluorobutanoate (CAS 1599057-72-3)
  • Molecular Formula: C₆H₁₁F₂NO₂
  • Molecular Weight : 199.16 g/mol
  • Key Differences: Features an amino (-NH₂) group at C3 and two fluorine atoms at C3. The amino group introduces basicity and nucleophilicity, making this compound suitable for peptide coupling or as a precursor for heterocyclic compounds. The dual fluorine substitution at C4 likely stabilizes the adjacent carbonyl group through electron-withdrawing effects .

Aromatic and Hybrid Analogues

Ethyl 3-fluoro-4-iodobenzoate (CAS 1027513-43-4)
  • Molecular Formula : C₉H₈FIO₂
  • Molecular Weight : 294.06 g/mol
  • Key Differences: Replaces the aliphatic butanoate chain with a benzoate (aromatic) ring. The iodine and fluorine substituents are positioned ortho to the ester group, which may influence regioselectivity in coupling reactions .
Ethyl cis-3-iodoacrylate (CAS 31930-36-6)
  • Molecular Formula : C₅H₇IO₂
  • Molecular Weight : 226.01 g/mol
  • Key Differences : An α,β-unsaturated ester with iodine at the β-position. The conjugated double bond enhances electrophilicity, making this compound highly reactive in Michael additions or cycloadditions. The absence of fluorine limits its utility in fluorination reactions .

Biological Activity

Ethyl 3-fluoro-4-iodobutanoate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the synthesis, biological properties, and relevant research findings associated with this compound.

Chemical Structure and Synthesis

This compound is characterized by the presence of a fluorine and iodine atom on a butanoate backbone, which may influence its reactivity and biological interactions. The synthesis typically involves nucleophilic substitutions and esterification reactions, often utilizing precursors like 4-iodobutanoic acid and ethyl fluorinated reagents.

Biological Activity

The biological activity of this compound can be assessed through various mechanisms, including its role as a metabolic tracer, potential anti-cancer properties, and interactions with biological targets.

Metabolic Tracing

One significant application of this compound is in metabolic imaging. Compounds like this are often used in positron emission tomography (PET) studies to track metabolic processes in tumors. For instance, similar compounds have shown effective uptake in tumor cells, indicating their utility in cancer diagnostics.

CompoundUptake in Tumor Cells (%)Reference
This compoundTBDTBD
L-[5-11C]-Glutamine17.9% (9L cells), 22.5% (SF188 cells)

Anti-Cancer Properties

Research indicates that halogenated compounds can exhibit anti-cancer properties by disrupting cellular processes. For example, studies on related compounds suggest they may interfere with amino acid metabolism in cancer cells, leading to reduced proliferation rates. This compound's structural features may enhance its ability to modulate these pathways.

Case Studies and Research Findings

  • Tumor Imaging : In a study examining the biodistribution of radiolabeled compounds similar to this compound, significant uptake was observed in pancreatic tissues, suggesting that such compounds could be utilized for targeted imaging of tumors .
  • Cellular Uptake Studies : Research has shown that compounds with similar structures can achieve substantial incorporation into cellular proteins within minutes of administration, highlighting their rapid bioavailability and potential as therapeutic agents .
  • Fluorinated Compounds in PET : The role of fluorinated compounds in PET imaging has been extensively documented. This compound could serve as a precursor for novel radiotracers that enhance tumor visualization .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-fluoro-4-iodobutanoate, and how do fluorine and iodine substituents influence reaction conditions?

  • Methodological Answer : Synthesis typically involves halogenation and esterification. For example, iodination at the 4-position may require electrophilic substitution using iodine monochloride (ICl) in a controlled environment to avoid over-halogenation. Fluorination at the 3-position could employ nucleophilic substitution (e.g., using KF in polar aprotic solvents). Protecting groups (e.g., tert-butyldimethylsilyl) may stabilize reactive intermediates. Yields depend on temperature, catalyst choice (e.g., palladium for cross-coupling), and solvent polarity. Analogous compounds (e.g., ethyl 4,4-difluoroacetoacetate) suggest similar challenges in balancing halogen reactivity .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify ester carbonyl signals (~170 ppm) and splitting patterns from fluorine and iodine proximity.
  • ¹⁹F NMR : Direct detection of fluorine environment (chemical shifts range -150 to -250 ppm for aliphatic fluorides).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₆H₉FIO₂, exact mass: 283.96 g/mol). Iodine’s isotopic pattern (¹²⁷I and ¹²⁹I) aids identification.
  • IR Spectroscopy : Ester C=O stretch (~1740 cm⁻¹) and C-F stretches (1000-1400 cm⁻¹).
  • X-ray Crystallography : If crystallized, SHELX programs (e.g., SHELXL) can refine atomic positions, though iodine’s high electron density may complicate data collection .

Q. How does the steric and electronic profile of this compound influence its stability under varying storage conditions?

  • Methodological Answer : Iodine’s polarizability increases susceptibility to light-induced degradation. Store in amber vials under inert gas (argon/nitrogen) at -20°C. Fluorine’s electronegativity enhances stability against hydrolysis compared to non-fluorinated esters. Conduct accelerated stability studies (40°C/75% RH for 6 weeks) with HPLC monitoring to track decomposition products.

Advanced Research Questions

Q. What mechanistic insights explain the regioselective reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Iodine serves as a leaving group in Suzuki-Miyaura couplings. Fluorine’s electron-withdrawing effect activates the 4-position for palladium-catalyzed substitutions. Use DFT calculations (e.g., Gaussian09) to map transition states and compare activation energies for competing pathways. Experimental kinetic studies (e.g., varying Pd catalysts: Pd(PPh₃)₄ vs. PdCl₂(dppf)) can validate computational predictions .

Q. How can contradictions between theoretical and experimental ¹⁹F NMR chemical shifts be resolved for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Perform NMR simulations (e.g., ACD/Labs or DFT-based tools like ORCA) with explicit solvent models (DMSO, CDCl₃). Compare experimental shifts with Boltzmann-averaged theoretical values across low-energy conformers. Paramagnetic shielding from iodine’s heavy atom effect may require relativistic corrections in calculations .

Q. What strategies optimize the enantiomeric purity of this compound for asymmetric synthesis applications?

  • Methodological Answer :

  • Chiral Chromatography : Use amylose-based columns (Chiralpak IA/IB) with hexane/IPA gradients.
  • Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer.
  • Circular Dichroism (CD) : Validate enantiopurity by correlating CD signals with computed electronic transitions (TD-DFT).

Q. How does isotopic substitution (e.g., ¹²⁷I vs. ¹²⁹I) affect mass spectral interpretation and fragmentation pathways?

  • Methodological Answer : Iodine’s ¹²⁷I (100%) and ¹²⁹I (0.9%) isotopes produce distinct M+2 peaks. Use high-resolution MS (HRMS) to differentiate isotopic clusters. Fragmentation studies (CID-MS/MS) reveal iodine loss (m/z -127) as a dominant pathway. Compare with fluorinated analogs (e.g., ethyl 3-fluoro-4-bromobutanoate) to isolate isotope-specific fragmentation .

Key Considerations

  • Literature Gaps : Limited direct studies on this compound necessitate extrapolation from halogenated ester analogs. Prioritize journals like Journal of Fluorine Chemistry or Tetrahedron Letters for methodology .
  • Ethical Practices : Document synthetic protocols comprehensively to aid reproducibility. Avoid overinterpretation of spectral data without validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-fluoro-4-iodobutanoate
Reactant of Route 2
Ethyl 3-fluoro-4-iodobutanoate

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